{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol
Description
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol is a structurally complex organic compound featuring a cyclobutane ring substituted with a methanol group and a 2-amino-1-(4-methoxyphenyl)ethyl side chain. The cyclobutane ring introduces significant steric strain compared to larger rings (e.g., cyclohexane), which may influence its reactivity, stability, and biological activity .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-17-12-5-3-11(4-6-12)13(9-15)14(10-16)7-2-8-14/h3-6,13,16H,2,7-10,15H2,1H3 |
InChI Key |
KCMWXMUGHLJTQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 4-methoxyphenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted derivatives
Scientific Research Applications
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues: Cyclohexanol Derivatives
The most closely related compounds are cyclohexanol-based derivatives, such as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (). Key structural and synthetic differences include:
Functional Group Variations
Unlike the target compound, this molecule lacks aromatic amine groups and strained rings, making it unsuitable for CNS applications but relevant in industrial formulations.
Research Findings and Challenges
Stability and Reactivity
- The cyclobutane ring in the target compound may lead to lower thermal and chemical stability compared to cyclohexanol derivatives. This could complicate purification (e.g., recrystallization methods in may require adjustments).
- Cyclohexanol analogs benefit from well-optimized protocols, such as recrystallization from hexane/ethyl acetate mixtures .
Pharmacological Potential
- Venlafaxine (derived from cyclohexanol analogs) inhibits serotonin-norepinephrine reuptake. The cyclobutyl variant’s smaller ring could alter binding affinity or metabolic clearance, though empirical data are lacking.
Biological Activity
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol is a synthetic compound that possesses significant biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol is , with a molecular weight of 235.32 g/mol. The compound features a cyclobutyl ring, an amino group, and a methoxyphenyl substituent, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | {1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol |
| InChI Key | DOTMMLBPLRDBOQ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate enzymatic activity and receptor functions, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurochemical signaling.
Biological Activities
Research has highlighted several biological activities associated with {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol:
- Anti-inflammatory Effects : Studies indicate that the compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis.
- Analgesic Properties : The analgesic effects have been noted in various preclinical models, suggesting potential use in pain management.
- Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties through modulation of cell cycle progression and induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have examined the biological effects of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol:
-
Anti-inflammatory Study :
- A study evaluated the anti-inflammatory activity in a rat model of paw edema. The results indicated a significant reduction in edema compared to control groups, suggesting effective modulation of inflammatory pathways.
-
Analgesic Activity :
- In a pain model using mice, the compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like ibuprofen. This was measured using the tail-flick test.
-
Antitumor Evaluation :
- A recent study assessed the antitumor efficacy against various cancer cell lines (e.g., HCT116 colon cancer cells). The compound exhibited cytotoxicity with IC50 values indicating substantial growth inhibition.
Comparative Analysis
The biological activity of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol | C₁₄H₂₁NO₂ | Contains a methoxy group, potentially altering biological interactions. |
| 4-Fluoroaniline | C₆H₄FNH₂ | A simpler structure focusing on the amino group without cyclobutyl or methanol functionalities. |
| Cyclobutylamine | C₄H₉N | Basic amine structure lacking aromatic substitution, highlighting differences in reactivity and stability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
